Lenampicillin

描述

- It serves as a prodrug of ampicillin . After oral administration of this compound, ampicillin is rapidly formed.

- This compound effectively inhibits bacterial penicillin-binding proteins (specifically transpeptidase) and demonstrates efficacy against a wide range of bacterial infections .

Lenampicillin: is an antibiotic drug belonging to the penicillin class.

准备方法

- 莱那匹林是通过特定的路线和反应条件合成的。

- 不幸的是,文献中没有广泛提供详细的合成方法和工业生产工艺。

化学反应分析

- 莱那匹林会发生与青霉素相关的典型反应,包括:

- β-内酰胺环的水解。

- 形成氨苄青霉素作为活性化合物。

- 这些反应中使用的常用试剂和条件与其他青霉素中使用的试剂和条件一致。

- 形成的主要产物是氨苄青霉素,它保留了抗菌特性。

科学研究应用

作用机制

- 莱那匹林通过抑制细菌细胞壁合成发挥作用。

- 它专门针对青霉素结合蛋白(转肽酶),破坏肽聚糖交联。

- 这导致细菌细胞壁减弱,细胞裂解,最终导致细菌死亡。

相似化合物的比较

- 莱那匹林的独特之处在于它是一种先导药物,能迅速转化为氨苄青霉素。

- 类似的化合物包括其他青霉素,如氨苄青霉素、阿莫西林和哌拉西林。

生物活性

Lenampicillin, also known as KBT-1585, is a prodrug of ampicillin, designed to enhance the pharmacokinetic properties of the original antibiotic. This compound has garnered attention for its efficacy against various bacterial infections, particularly in skin and soft tissue infections. The following sections will detail its biological activity, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound functions as a prodrug that is converted into its active form, ampicillin, through enzymatic hydrolysis. The enzyme responsible for this conversion is carboxymethylenebutenolidase (CMBL), which is crucial for the bioactivation of this compound in the liver and intestine. This enzyme's unique characteristics allow it to selectively hydrolyze prodrugs with similar ester structures, enhancing the bioavailability of the active drug .

Pharmacokinetics

A pharmacokinetic study involving 41 healthy volunteers revealed significant findings regarding this compound's absorption and metabolism. After oral administration of 400 mg of this compound, the maximum serum concentration of ampicillin reached 6.5 µg/ml at approximately 0.70 hours post-administration, compared to 2.9 µg/ml for an equimolar dosage of ampicillin at 0.87 hours . This indicates that this compound has a superior absorption profile compared to its parent compound.

Luminal Degradation

The luminal degradation kinetics of this compound have been assessed to understand its intestinal absorption better. The degradation clearance (CL(deg)) was found to be approximately 1.7 times greater than the absorption clearance (CL(abs)), suggesting that this compound maintains stability in the gastrointestinal tract while being effectively absorbed .

Case Studies

A clinical evaluation conducted on 183 patients with superficial purulent infections demonstrated a clinical efficacy rate of 79.2% when treated with this compound at dosages ranging from 750 mg to 1,500 mg daily . The breakdown of efficacy against specific bacterial strains is as follows:

| Bacterial Strain | Efficacy Rate |

|---|---|

| Staphylococcus aureus | 74.6% |

| Staphylococcus epidermidis | 76.3% |

| Gram-positive cocci (GPC) | 100% |

| Anaerobes | 87.5% |

| Polymicrobial infections | 84.6% |

| Overall efficacy | 76.0% |

Safety Profile

The safety evaluation indicated that adverse reactions occurred in 7.3% of cases, predominantly involving allergic responses and digestive tract disorders . Most reactions were mild and did not necessitate discontinuation of therapy.

属性

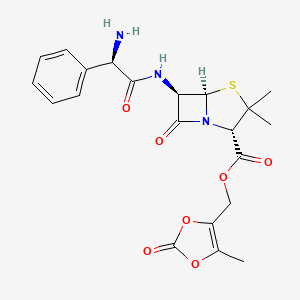

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUKMWMSYCIYRD-ZXFNITATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057901 | |

| Record name | Lenampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86273-18-9 | |

| Record name | Lenampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86273-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenampicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M568DM08K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lenampicillin itself is a prodrug, meaning it is inactive until metabolized in the body. [] After oral administration, this compound is rapidly hydrolyzed to Ampicillin, its active form. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It does this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [, ] This binding disrupts the transpeptidation reaction, a crucial step in peptidoglycan cross-linking, ultimately leading to bacterial cell death. []

ANone: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. To obtain this information, you could refer to chemical databases such as PubChem or ChemSpider.

A: this compound is a prodrug and not a catalyst. [, ] Its primary function is to deliver Ampicillin, the active antibiotic, effectively after oral administration. []

ANone: The provided research papers primarily concentrate on the scientific and clinical aspects of this compound, without directly addressing SHE regulations.

A: Following oral administration, this compound is rapidly hydrolyzed to Ampicillin, primarily in the intestinal wall. [] This rapid conversion contributes to its higher peak serum concentration compared to Amoxicillin. [, ] The absorption of this compound appears to be efficient, with urinary excretion of metabolites accounting for a significant portion of the administered dose. [] Further research is needed to elucidate the specific distribution, metabolism, and excretion pathways of this compound and its metabolites.

A: Multiple studies demonstrate the efficacy of this compound in treating various bacterial infections. [1, 7, 10-12, 16, 17, 20, 22, 24, 27] For instance, a randomized controlled trial showed that this compound exhibits comparable efficacy to Amoxicillin in treating acute bacterial infections, with overall efficacy rates exceeding 90%. [, ] this compound also proved effective in treating oral and maxillofacial infections, with an efficacy rate of 87.3%. [] Additionally, this compound demonstrated effectiveness against superficial suppurative skin and soft tissue infections, with results comparable to Amoxicillin. []

A: As this compound is a prodrug of Ampicillin, resistance mechanisms are likely similar. [] Bacteria can develop resistance to β-lactam antibiotics like Ampicillin through various mechanisms, primarily by producing β-lactamases, enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. [, ] Other resistance mechanisms include alterations in PBPs, reducing their affinity for β-lactams, and decreased permeability of the bacterial cell wall to the antibiotic. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。